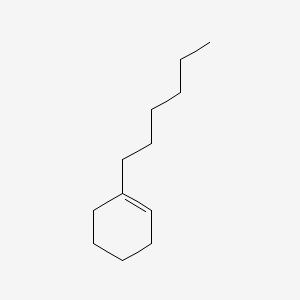

Cyclohexene, 1-hexyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3964-66-7 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

1-hexylcyclohexene |

InChI |

InChI=1S/C12H22/c1-2-3-4-6-9-12-10-7-5-8-11-12/h10H,2-9,11H2,1H3 |

InChI Key |

NEFDOOJYBCQHHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclohexene, 1 Hexyl and Analogous Structures

Direct Synthesis of Cyclohexene (B86901), 1-hexyl-

The direct synthesis of 1-hexyl-cyclohexene can be achieved through the catalytic alkylation of cyclohexene with a suitable hexyl halide, such as hexyl bromide or hexyl chloride. ontosight.ai This approach facilitates a direct carbon-carbon bond formation between the cyclohexene ring and the hexyl group.

A key strategy in this category is acid-catalyzed alkylation . This method involves an acid catalyst that activates the cyclohexene double bond, rendering it susceptible to electrophilic attack. The generally accepted mechanism posits the formation of a transient cyclohexyl cation, which subsequently reacts with the nucleophilic species. unive.it While a significant portion of research focuses on the alkylation of phenols using cyclohexene as the alkylating agent, the principles of cyclohexene activation are transferable. unive.itscispace.comresearchgate.netresearchgate.net Catalysts like perchloric acid and p-toluenesulphonic acid have been effectively used in such alkylation reactions. scispace.comresearchgate.net

Modern catalytic systems offer alternative pathways. For example, photoredox gold catalysis has been successfully employed for the direct alkylation of alkenes, including cyclohexene, with unactivated bromoalkanes. rsc.org This method has been reported to yield the desired alkylated cyclohexene product in moderate yields (62%), highlighting a contemporary approach to this transformation. rsc.org

Regioselectivity is a crucial factor in many organic reactions. For the direct alkylation of cyclohexene, the two carbons of the double bond are identical, which simplifies the initial regiochemical outcome. masterorganicchemistry.com The main challenge is not the initial site of attachment but the potential for subsequent isomerization of the double bond, which can lead to a mixture of products, including 3-hexyl- and 4-hexyl-cyclohexene.

The final position of the double bond is heavily influenced by the reaction conditions and the catalyst. In acid-catalyzed processes, the carbocation intermediate can facilitate isomerization. Typically, the reaction will favor the formation of the most thermodynamically stable alkene. For a hexyl-substituted cyclohexene, the trisubstituted 1-hexyl-cyclohexene is more stable than the disubstituted isomers. Thus, conditions that permit the reaction mixture to reach equilibrium will favor the 1-substituted product. The choice of catalyst system, such as homogeneous versus heterogeneous catalysts, is known to influence regiochemical outcomes in related alkylation reactions, underscoring its importance in controlling the product distribution. unive.itresearchgate.net

Catalytic Alkylation Reactions Utilizing Cyclohexene and Hexyl Halides

Indirect Synthetic Routes and Precursor Transformations

Indirect synthetic strategies provide an alternative with potentially greater control over the final product structure. These routes often begin with the functionalization of the cyclohexene scaffold to introduce a reactive "handle" that facilitates the later addition of the hexyl group.

One such approach is the deconjugative α-alkylation of a cyclohexene derivative, like cyclohexene-1-carboxaldehyde. acs.org This method allows for the introduction of an alkyl group at the alpha position to the formyl group under mild, metal-free conditions. acs.org This illustrates the principle of using a pre-functionalized cyclohexene to guide the placement of the desired alkyl substituent. Other general strategies involve creating cyclohexene derivatives through a sequence of reactions that may include both alkylation and isomerization steps to achieve the target molecule. ontosight.ai

A common and highly versatile set of indirect routes to 1-hexyl-cyclohexene starts from readily available six-membered cyclic ketones or alcohols.

From Cyclohexanone (B45756): A classic method involves the Grignard reaction . Reacting cyclohexanone with hexylmagnesium bromide, a Grignard reagent, leads to the formation of the tertiary alcohol 1-hexylcyclohexanol. acs.orgpressbooks.pub The reaction proceeds via the nucleophilic attack of the hexyl group on the carbonyl carbon, followed by an acidic workup. pressbooks.pub This alcohol intermediate is then subjected to acid-catalyzed dehydration using an acid like sulfuric or phosphoric acid. athabascau.cascribd.comscribd.com This elimination reaction preferentially forms the most stable alkene, which is the desired 1-hexyl-cyclohexene. athabascau.cascribd.com

Another powerful method starting from cyclohexanone is the Wittig reaction . byjus.comwikipedia.orglscollege.ac.in This reaction provides a direct conversion of a ketone to an alkene by reacting cyclohexanone with a phosphorus ylide containing the hexyl moiety (a Wittig reagent). mnstate.edu This approach offers excellent regioselectivity for the placement of the double bond, forming the product in a single transformation from the ketone.

From Cyclohexanol (B46403): Cyclohexanol can be readily dehydrated to form cyclohexene, which can then be used in the direct alkylation methods previously described. umass.edulibretexts.org More commonly, cyclohexanol serves as a precursor to cyclohexanone via oxidation, which then enters the synthetic pathways detailed above.

When synthetic routes produce mixtures of alkyl-cyclohexene isomers, isomerization reactions can be employed to convert undesired products into the more stable 1-hexyl-cyclohexene. This transformation is typically driven by the formation of a more substituted, and thus more stable, double bond.

Acid-catalyzed isomerization is a common method to achieve this. google.com The mechanism involves protonation of the alkene to form a carbocation, followed by deprotonation at a different site to yield the more stable alkene. This process effectively migrates the double bond into the thermodynamically favored 1-position. The industrial viability of this type of isomerization is demonstrated in patents describing the conversion of various alkyl cyclohexenes. google.com Advanced catalytic systems, for example those based on rhodium, can also promote this type of olefin isomerization. escholarship.org

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be constructed.

The ¹H NMR spectrum of Cyclohexene (B86901), 1-hexyl-, reveals distinct signals corresponding to the different types of protons present in the molecule. The olefinic proton, directly attached to the double bond (C2-H), is expected to appear in the downfield region, typically around δ 5.4-5.7 ppm. oregonstate.edudocbrown.info Its signal would likely be a triplet due to coupling with the adjacent allylic methylene (B1212753) protons at the C3 position.

The protons of the hexyl group and the cyclohexene ring exhibit characteristic chemical shifts and multiplicities. The allylic protons on the cyclohexene ring (at C3 and C6) and the methylene group of the hexyl chain attached to the double bond (C1') are deshielded and would resonate in the range of δ 1.9-2.1 ppm. oregonstate.edu The remaining methylene protons of the cyclohexene ring and the hexyl chain would appear further upfield, between δ 1.2 and 1.6 ppm. The terminal methyl group (C6') of the hexyl chain would produce the most upfield signal, typically a triplet around δ 0.9 ppm. oregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclohexene, 1-hexyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Olefinic (C2-H) | 5.4 - 5.7 | t |

| Allylic (C3-H₂, C6-H₂, C1'-H₂) | 1.9 - 2.1 | m |

| Cyclohexene Ring (C4-H₂, C5-H₂) | 1.5 - 1.8 | m |

| Hexyl Chain (-CH₂-) | 1.2 - 1.4 | m |

| Hexyl Chain (-CH₃) | ~0.9 | t |

Note: These are predicted values. Actual experimental values may vary. t = triplet, m = multiplet.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their electronic environment. For Cyclohexene, 1-hexyl-, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the molecule. The two sp²-hybridized carbons of the double bond (C1 and C2) are the most deshielded, appearing in the δ 120-140 ppm region. docbrown.infochemguide.co.uk Spectral data available in the PubChem database shows signals for Cyclohexene, 1-hexyl-, that align with expected values. nih.gov The carbons of the saturated cyclohexene ring and the hexyl chain resonate in the upfield region, typically between δ 20 and 40 ppm. chemguide.co.uknih.gov

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts for Cyclohexene, 1-hexyl-

| Carbon Assignment | Experimental/Predicted Chemical Shift (δ, ppm) |

|---|---|

| Olefinic (C1, C2) | 120 - 140 |

| Allylic (C3, C6, C1') | 25 - 40 |

| Cyclohexene Ring (C4, C5) | 22 - 30 |

| Hexyl Chain (-CH₂-) | 22 - 32 |

| Hexyl Chain (-CH₃) | ~14 |

Source: Predicted values based on general chemical shift ranges. docbrown.infochemguide.co.uk Experimental data for similar compounds supports these ranges. nih.gov

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For Cyclohexene, 1-hexyl-, COSY would show correlations between the olefinic proton (C2-H) and the allylic protons at C3, and trace the connectivity along the hexyl chain and around the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons, providing a direct link between the ¹H and ¹³C spectra. sdsu.eduwisc.edu Each CH, CH₂, and CH₃ group would produce a cross-peak, simplifying the assignment of the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comipb.pt HMBC is particularly crucial for establishing the connection between the hexyl substituent and the cyclohexene ring. A key correlation would be observed between the protons of the first methylene group of the hexyl chain (C1'-H₂) and the olefinic carbons C1 and C2 of the ring, confirming the attachment point of the alkyl group.

Carbon-13 (¹³C) NMR Techniques for Carbon Framework Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. uni-saarland.de The molecular ion peak ([M]⁺) for Cyclohexene, 1-hexyl- (C₁₂H₂₂) is expected at a mass-to-charge ratio (m/z) of 166.

The fragmentation of Cyclohexene, 1-hexyl- is dictated by its structure. A characteristic fragmentation for cyclohexene derivatives is the retro-Diels-Alder reaction, which would cleave the ring. msu.edudocbrown.info Another prominent fragmentation pathway involves the cleavage of the bond between the hexyl group and the ring. Loss of the hexyl radical (•C₆H₁₃) would lead to a stable cyclohexenyl cation fragment at m/z 81. This is often the base peak in the spectrum, as observed in the NIST Mass Spectrometry Data Center. nih.gov Other significant fragments observed include ions at m/z 96 and m/z 67, which can be attributed to various rearrangements and further fragmentation of the ring and side chain. nih.gov

Table 3: Major Ions in the Electron Ionization Mass Spectrum of Cyclohexene, 1-hexyl-

| m/z | Proposed Fragment Identity | Significance |

|---|---|---|

| 166 | [C₁₂H₂₂]⁺ | Molecular Ion |

| 96 | [C₇H₁₂]⁺ | Fragment from cleavage within the hexyl chain |

| 81 | [C₆H₉]⁺ | Base Peak; Loss of hexyl radical |

| 67 | [C₅H₇]⁺ | Fragment from retro-Diels-Alder reaction |

Source: NIST Mass Spectrometry Data Center. nih.gov

HRMS measures the m/z ratio to several decimal places, allowing for the determination of a compound's exact mass and, consequently, its elemental formula. bioanalysis-zone.comalevelchemistry.co.uk This high level of precision is invaluable for distinguishing between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com

The calculated exact mass for the molecular formula of Cyclohexene, 1-hexyl-, C₁₂H₂₂, is 166.17215 Da. nih.govsisweb.com An experimental HRMS measurement that matches this value provides definitive confirmation of the compound's elemental composition, serving as a critical piece of evidence for its structural identification.

Table of Mentioned Compounds

| Compound Name |

|---|

| Cyclohexene, 1-hexyl- |

| Cyclohexene |

| 1-methyl-cyclohexene |

Photoionization Mass Spectrometry in Pyrolysis Studies

Photoionization Mass Spectrometry (PIMS) is a powerful analytical technique used to study the decomposition of complex molecules during pyrolysis. This method involves heating a substance to high temperatures in the absence of oxygen and using high-energy photons, often from a synchrotron vacuum ultraviolet (SVUV) source, to ionize the resulting fragments without causing further significant fragmentation. researchgate.netrsc.org The ionized molecules are then analyzed by a mass spectrometer, providing detailed information about the pyrolysis products and reaction intermediates. rsc.org

In studies of related cyclic hydrocarbons like cyclohexane (B81311), PIMS has been instrumental in elucidating decomposition pathways at high temperatures and pressures. mit.edumdpi.comosti.gov Research conducted in shock tubes and flow reactors shows that the pyrolysis of cyclohexane is initiated by ring-opening to form a diradical, which rapidly isomerizes to 1-hexene (B165129). rsc.orgmdpi.com Subsequent reactions of 1-hexene and its products drive the secondary chemistry. mdpi.com For instance, the pyrolysis of cyclohexane studied between 1270–1550 K reveals the formation of primary products and aromatic species. mit.edu

While specific pyrolysis studies on 1-hexyl-cyclohexene are not detailed in the provided results, the behavior of its constituent parts—the cyclohexene ring and the hexyl side chain—can be inferred from existing data on similar molecules. The pyrolysis of 1-hexyl-cyclohexene would likely involve several key reaction channels:

Side-chain C-C bond cleavage: The hexyl group could undergo fragmentation, particularly the breaking of the allylic C-C bond, which is a common initial dissociation reaction in substituted alkenes. researchgate.net

Ring-opening and rearrangement: The cyclohexene ring could undergo retro-Diels-Alder reaction or other ring-opening mechanisms, similar to those observed for cyclohexene and its derivatives. rasayanjournal.co.in

H-abstraction: Hydrogen atoms could be abstracted from both the ring and the alkyl chain, leading to the formation of various radicals that drive further reactions. mdpi.com

PIMS analysis would allow for the identification of isomeric products formed during these processes, which is crucial for developing detailed chemical kinetic models for the combustion of cyclic hydrocarbons. mit.eduresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. ksu.edu.sa These two methods are complementary; IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. ksu.edu.saacs.org

Vibrational Analysis and Functional Group Identification of Cyclohexene Derivatives

For 1-hexyl-cyclohexene, IR and Raman spectra are used to identify its key functional groups and confirm its structure. The spectrum is a composite of vibrations from the cyclohexene ring and the hexyl side chain.

C=C Stretch: A characteristic peak for the carbon-carbon double bond (C=C) within the cyclohexene ring is expected. In aliphatic alkenes like cyclohexene, this stretching vibration typically appears as a prominent absorption around 1640-1650 cm⁻¹ in the IR spectrum. docbrown.infopressbooks.pub This bond is also highly active in Raman spectroscopy due to its high polarizability. ksu.edu.sa

C-H Stretches: The molecule contains both alkenyl (=C-H) and alkyl (C-H) bonds. Alkenyl C-H stretching vibrations are typically observed above 3000 cm⁻¹, while alkyl C-H stretching vibrations from the ring's CH₂ groups and the hexyl chain appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). rasayanjournal.co.indocbrown.info

CH₂ Bending: The numerous methylene (CH₂) groups in both the ring and the side chain will produce characteristic bending (scissoring) vibrations, typically around 1440-1470 cm⁻¹. docbrown.info

The analysis of these vibrational modes allows for the unambiguous identification of the compound and can be used to distinguish it from its isomers.

Table 1: Characteristic Vibrational Frequencies for 1-Hexyl-cyclohexene

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|

| Alkenyl C-H | Stretch | > 3000 | IR, Raman |

| Alkyl C-H | Stretch | 2850 - 2960 | IR, Raman |

| C=C | Stretch | 1640 - 1650 | IR, Raman (strong) |

| CH₂ | Bending (Scissoring) | 1440 - 1470 | IR, Raman |

| C-C | Stretch | Fingerprint Region (variable) | IR, Raman |

Gas Chromatography (GC) Methodologies

Gas chromatography is a premier technique for separating and analyzing volatile and semi-volatile compounds from a mixture. shimadzu.com The sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase, and components are separated based on their differential partitioning between the two phases. etamu.edu

Separation and Quantification Techniques for Mixtures

The separation of 1-hexyl-cyclohexene from complex hydrocarbon mixtures is readily achieved using capillary GC. vurup.sk The choice of stationary phase is critical for achieving good resolution. Non-polar columns are often used for hydrocarbon analysis, where compounds tend to elute in order of their boiling points. frontiersin.org For more complex mixtures containing isomers with similar boiling points, columns with polar stationary phases can be employed to exploit differences in polarity for better separation. vurup.sk

The retention of 1-hexyl-cyclohexene is quantified by its Kovats Retention Index (RI), a standardized measure that relates the retention time of a compound to the retention times of n-alkane standards. nist.gov This index helps in compound identification across different systems. PubChem provides experimental RI values for 1-hexyl-cyclohexene on various column types. nih.gov

Table 2: Experimental Kovats Retention Indices for 1-Hexyl-cyclohexene

| Column Type | Retention Index |

|---|---|

| Standard non-polar | 1242 |

| Semi-standard non-polar | 1243, 1244 |

| Standard polar | 1342.4, 1350, 1354.6, 1373, 1378.6, 1379, 1384, 1384.2, 1388, 1389, 1389.1, 1394.6, 1395, 1399, 1399.2, 1403, 1404, 1404.3, 1414, 1419 |

Data sourced from PubChem. nih.gov

Quantification is typically performed using a detector such as a Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons. The area under a chromatographic peak is proportional to the amount of the compound present, allowing for accurate quantification when calibrated with standards. umass.educopernicus.org

GC-MS Coupling for Component Identification

For definitive identification, gas chromatography is coupled with mass spectrometry (GC-MS). etamu.edu As components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). netzsch.com The resulting molecular ion and its characteristic fragment ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio. shimadzu.com

The fragmentation pattern serves as a chemical fingerprint, which can be compared against spectral libraries like the NIST Mass Spectrometry Data Center for positive identification. nih.govnetzsch.com For 1-hexyl-cyclohexene (C₁₂H₂₂), the mass spectrum would show a molecular ion peak and several major fragment ions resulting from the cleavage of the hexyl chain and fragmentation of the cyclohexene ring.

Table 3: GC-MS Fragmentation Data for 1-Hexyl-cyclohexene

| Property | Value |

|---|---|

| NIST Number | 142694 |

| Top Peak (m/z) | 81 |

| 2nd Highest Peak (m/z) | 67 |

| 3rd Highest Peak (m/z) | 55 |

| 4th Highest Peak (m/z) | 41 |

Data sourced from PubChem, originating from the NIST Mass Spectrometry Data Center. nih.gov

This combination of chromatographic separation and mass spectrometric detection provides an exceptionally reliable and sensitive method for the identification and purity assessment of 1-hexyl-cyclohexene in various matrices. netzsch.comjmchemsci.com

Computational and Theoretical Chemistry Approaches in Cyclohexene, 1 Hexyl Research

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in understanding the behavior of Cyclohexene (B86901), 1-hexyl-. ufl.edu These calculations can predict various molecular properties with a high degree of accuracy. ed.ac.uk

Modern electronic structure theories, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are workhorses in computational chemistry for studying substituted cyclohexenes. mdpi.comresearchgate.net These methods are employed to calculate the fundamental properties of Cyclohexene, 1-hexyl-, such as its geometry, energy, and electronic distribution.

DFT methods, like the popular B3LYP functional, are known for their balance of computational cost and accuracy in predicting molecular structures and energies. ua.esmdpi.com For instance, DFT calculations can be used to optimize the geometry of Cyclohexene, 1-hexyl-, providing precise information on bond lengths, bond angles, and dihedral angles. These calculations consistently show that in substituted cyclohexanes, bulky alkyl groups preferentially occupy the equatorial position to minimize steric strain. libretexts.org

MP2 theory, a post-Hartree-Fock method, offers a higher level of theory by including electron correlation effects more explicitly. researchgate.net This is particularly important for accurately calculating interaction energies and reaction barriers. While computationally more demanding than DFT, MP2 calculations can provide benchmark data for the conformational energies and relative stabilities of different isomers of substituted cyclohexanes. researchgate.net

The reactivity of Cyclohexene, 1-hexyl- can also be probed using these methods. For example, the calculation of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. acs.org The double bond in the cyclohexene ring is expected to be the most electron-rich region, making it susceptible to electrophilic addition reactions.

Table 1: Representative Calculated Properties for Substituted Cyclohexanes (Analogous to Cyclohexene, 1-hexyl-)

| Property | Computational Method | Calculated Value (for analogous systems) | Significance for Cyclohexene, 1-hexyl- |

|---|---|---|---|

| Axial-Equatorial Energy Difference (for methylcyclohexane) | MP2/6-311+G | ~1.74 kcal/mol | Indicates the strong preference for the hexyl group to be in the more stable equatorial position. masterorganicchemistry.com |

| C=C Bond Length (for cyclohexene) | DFT/B3LYP | ~1.34 Å | Provides a baseline for the double bond length in the cyclohexene ring of the title compound. |

| C-C-C Bond Angle (in cyclohexane (B81311) ring) | MP2/6-311+G | ~111.2° | Reflects the puckered nature of the six-membered ring. |

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of Cyclohexene, 1-hexyl- from the perspective of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwuxibiology.com

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). ossila.com In Cyclohexene, 1-hexyl-, the HOMO is expected to be localized primarily on the π-system of the double bond. The energy of the HOMO is a critical parameter; a higher HOMO energy indicates a greater tendency to react with electrophiles.

The LUMO is the lowest energy orbital that is unoccupied and represents the molecule's ability to accept electrons (electrophilicity). ossila.com In an electrophilic addition reaction, the electrophile will interact with the HOMO of the cyclohexene, and the nucleophile will interact with the LUMO of the electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and reactivity. iqce.jp A smaller HOMO-LUMO gap generally suggests higher reactivity. Computational methods like DFT are widely used to calculate the energies of these frontier orbitals and predict the electronic transitions, which correspond to the absorption of light in UV-Vis spectroscopy. For Cyclohexene, 1-hexyl-, the primary electronic transition would be a π → π* transition associated with the double bond.

Table 2: Frontier Molecular Orbital Characteristics for a Prototypical Alkene

| Molecular Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest energy orbital containing electrons, localized on the C=C double bond. | Electron donor in reactions with electrophiles. wuxibiology.com |

| LUMO | Lowest energy orbital without electrons. | Electron acceptor in reactions. wuxibiology.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and the energy of the lowest electronic transition. iqce.jp |

Electronic Structure Theory Applications (e.g., DFT, MP2) for Molecular Properties and Reactivity

Conformational Analysis and Molecular Mechanics

The cyclohexene ring is not planar and exists in various conformations. Computational methods are essential for determining the relative stabilities of these conformers and the energy barriers between them.

The cyclohexene ring adopts a half-chair conformation. lookchem.com For Cyclohexene, 1-hexyl-, the hexyl substituent can be attached in either a quasi-axial or a quasi-equatorial position. Due to steric hindrance, large substituents on cyclohexane rings strongly prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.orgspcmc.ac.in This principle also applies to substituted cyclohexenes.

Therefore, the most stable conformer of Cyclohexene, 1-hexyl- is predicted to have the hexyl group in the quasi-equatorial position. Molecular mechanics and quantum chemical calculations can quantify this energy difference. For alkyl-substituted cyclohexanes, the energy penalty for an axial substituent, known as the A-value, increases with the size of the alkyl group. libretexts.orgresearchgate.net Given the bulkiness of the hexyl group, the population of the conformer with an axial hexyl group is expected to be extremely low at room temperature.

The different conformations of Cyclohexene, 1-hexyl- can interconvert through a process called ring flipping. wikipedia.org This process is not instantaneous and requires surmounting an energy barrier. Computational methods can be used to map out the potential energy surface of the ring flip and determine the energy of the transition state, which is often a twist-boat conformation. nih.gov

For cyclohexane itself, the barrier to ring inversion is approximately 10 kcal/mol. masterorganicchemistry.com The presence of substituents can influence this barrier. Studies on substituted cyclohexenes have shown that the energy barrier for ring inversion is generally similar to that of cyclohexane, although bulky substituents can have a modest effect on the dynamics of this process. spcmc.ac.innih.gov Variable temperature NMR spectroscopy, in conjunction with computational modeling, is a powerful technique for studying these dynamic processes and determining the interconversion barriers. nih.gov

Stability of Conformational Isomers in Cyclohexene Rings

Simulation of Reaction Mechanisms and Pathways

Computational chemistry allows for the detailed simulation of reaction mechanisms, providing a step-by-step picture of how reactants are converted into products. numberanalytics.com This is particularly valuable for understanding the complex reaction pathways that Cyclohexene, 1-hexyl- can undergo.

For example, the pyrolysis of cyclohexane has been studied computationally, revealing that the initial step is the fission of a C-C bond to form a diradical intermediate. rsc.orgmdpi.com Similar simulations for Cyclohexene, 1-hexyl- would likely show that the presence of the double bond and the hexyl group influences the subsequent reaction pathways, potentially favoring certain fragmentation patterns.

Another area of interest is the simulation of oxidation reactions. The oxidation of cyclohexane is a complex process that has been modeled computationally to elucidate the formation of various products. acs.org For Cyclohexene, 1-hexyl-, simulations could explore how the hexyl group affects the selectivity of reactions like epoxidation at the double bond versus allylic oxidation. Such simulations can help in predicting the major and minor products of a reaction under different conditions, guiding synthetic efforts. nih.gov

Transition State Characterization and Reaction Coordinate Analysis

Transition state theory is a cornerstone of computational chemistry, used to determine the energy barrier of a reaction. The transition state is the highest point on the minimum energy path between reactants and products, and its characterization is crucial for understanding reaction rates. A reaction coordinate is a geometric parameter that changes during the conversion of a reactant to a product. Analysis of the reaction coordinate provides a map of the energy landscape of a reaction.

For related molecules like cyclohexene, computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to:

Locate and verify transition state structures for reactions like hydrogenation, oxidation, and pyrolysis. teledos.gr

Trace the Intrinsic Reaction Coordinate (IRC) to ensure the identified transition state connects the desired reactants and products. teledos.gr

Analyze the vibrational frequencies of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

While specific data for Cyclohexene, 1-hexyl- is not available, a hypothetical transition state analysis for a reaction, such as its epoxidation, would involve similar computational steps.

Reaction Energetics and Kinetics Modeling

For the parent compound cyclohexene, extensive kinetic models have been developed, particularly for combustion and pyrolysis processes. nih.govrsc.orgacs.org These models often incorporate:

Rate Constants: Calculated using transition state theory and computational methods like Rice–Ramsperger–Kassel–Marcus (RRKM) theory for unimolecular reactions. berkeley.edu

Thermochemical Data: Enthalpies of formation, entropies, and heat capacities for reactants, intermediates, and products, often computed using methods like the Benson Group Additivity method or from quantum chemical calculations. dlr.de

A kinetic model for Cyclohexene, 1-hexyl- would be significantly more complex due to the presence of the hexyl group, which introduces a larger number of possible reaction sites and intermediates. The development of such a model would require extensive quantum chemical calculations to determine the thermochemistry and rate constants for all relevant species and reactions.

The following table illustrates the type of data that would be generated from such computational studies, using hypothetical values for a generic reaction of Cyclohexene, 1-hexyl-.

| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Hydrogen Abstraction | Cyclohexene, 1-hexyl- + •OH | 1-hexyl-cyclohexenyl radical + H₂O | 5.2 | -25.8 |

| Isomerization | 1-hexyl-cyclohexenyl radical | Rearranged radical | 15.7 | -3.1 |

| Beta-Scission | Rearranged radical | Smaller fragments | 28.4 | 12.5 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for Cyclohexene, 1-hexyl-.

Applications and Future Directions in Chemical Synthesis and Materials Science

Role as an Intermediate in Organic Synthesis

The primary application of Cyclohexene (B86901), 1-hexyl- is as an intermediate or building block in organic synthesis. The reactivity of its carbon-carbon double bond allows it to participate in a wide range of chemical reactions, including additions, oxidations, and reductions, to form new functionalized molecules.

The cyclohexene scaffold is a prevalent feature in many biologically active compounds. The addition of an alkyl chain, such as the hexyl group in Cyclohexene, 1-hexyl-, can modify the lipophilicity of a molecule, which is a critical factor for its interaction with biological systems. This makes such derivatives valuable starting points in the synthesis of new pharmaceutical and agrochemical agents. For example, the broader class of cyclohexene compounds serves as building blocks for pharmaceuticals like the anti-inflammatory drug Clidanac and the ACE inhibitor Trandolapril, as well as for agrochemicals such as the acaricide Propargite. The unique structure of functionalized cyclohexenes allows for selective chemical modifications, enabling the construction of complex molecules with tailored properties for these industries.

Cyclohexene, 1-hexyl- and its isomers are utilized as intermediates in the production of specialty and fine chemicals. The synthesis of these chemicals often relies on the strategic modification of readily available building blocks. For instance, 1,2-dimethylcyclohexene, a related compound, is used in organic synthesis for producing various fine chemicals. The versatility of the cyclohexene ring allows it to be a precursor for a diverse range of products through controlled chemical transformations.

Precursor for Pharmaceuticals and Agrochemicals

Contributions to Polymer Chemistry

The unsaturated nature of Cyclohexene, 1-hexyl- makes it a potential monomer for polymerization reactions, contributing to the development of novel polymers and copolymers.

While direct polymerization of Cyclohexene, 1-hexyl- is not extensively reported, related cyclohexene derivatives are well-studied monomers. For instance, 1-vinylcyclohexene (VCH), which contains an additional vinyl group, can undergo anionic polymerization to yield polymers with well-defined molecular weights. It can also be polymerized in a highly regio- and stereoselective manner using specific titanium-based catalysts.

Another important related monomer is cyclohexene oxide (CHO). CHO is a key intermediate that can undergo ring-opening polymerization (ROP) to produce poly(cyclohexene oxide) (PCHO), a polymer with a rigid aliphatic ring in its main chain that finds use in coatings, printing, and sealants. The ROP of CHO can be catalyzed by various systems, including novel amine triphenolate iron complexes, which have shown excellent activity. These examples highlight the potential of the cyclohexene core in forming polymeric structures.

The incorporation of cyclohexene units into polymer backbones is a strategy to modify and enhance material properties. Ring-opening metathesis polymerization (ROMP) is a powerful technique for this purpose. For example, alternating copolymers have been successfully synthesized from cyclobutene (B1205218) esters and cyclohexene, creating polymers with precisely spaced functional groups. Similarly, ester-functionalized polyolefins have been prepared through the ROMP copolymerization of monomers like alkoxycarbonyl cyclopentene (B43876) with cyclohexene.

Furthermore, complex polymers have been synthesized using derivatives such as 2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-. When polymerized with comonomers like 2-methyloxirane and oxirane, it forms polymers with ether linkages, which have potential applications in coatings, adhesives, and even biomedical devices due to their tailored mechanical properties and potential for biocompatibility.

Monomer in Polymerization Reactions (e.g., 1-vinylcyclohexene, cyclohexene oxide)

Potential in Advanced Materials

The structural features of Cyclohexene, 1-hexyl- suggest its utility in the design of advanced materials. The incorporation of the rigid cyclohexene ring into a polymer backbone can enhance thermal and mechanical stability, while the flexible hexyl side chain can influence properties such as solubility, processability, and the glass transition temperature.

Research has demonstrated that incorporating cyclohexylene rings into polymer structures, such as in poly(arylene ether sulfone)s (PAES), can modify properties like the glass transition temperature and melting behavior. This approach aims to develop new high-performance polymers that overcome limitations of existing materials, such as poor solvent resistance. In another example, the creation of poly(cyclohexene carbonate-b-decalactone-b-cyclohexene carbonate) (PCHC-PDL-PCHC) block copolymers has yielded materials that function as high-performance adhesives, elastomers, and toughened plastics. In these materials, the rigid PCHC block provides high tensile modulus, while the soft block offers flexibility. These examples underscore the potential of using cyclohexene-based monomers like Cyclohexene, 1-hexyl- to engineer novel materials with specific, desirable characteristics for advanced applications.

Structure-Property Relationships in Material Design

The fundamental concept in materials science is that the macroscopic properties of a material are a direct function of its microscopic structure. researchgate.netnumberanalytics.com This principle, often explored through Quantitative Structure-Property Relationship (QSPR) models, is particularly relevant for compounds like Cyclohexene, 1-hexyl-. researchgate.net By systematically modifying the molecular architecture, researchers can tailor material characteristics for specific applications. numberanalytics.com

The introduction of a hexyl-cyclohexene or a related cyclohexyl moiety into a larger molecular system imparts several key properties:

Solubility: The alkyl group, such as the hexyl chain, generally enhances the solubility of the compound in organic solvents. This is a critical factor for the solution-based processing of materials, which is often more cost-effective than vacuum deposition methods. uh.eduwiley-vch.de

Molecular Packing: The steric bulk of the cyclohexyl or cyclohexene group can influence how molecules arrange themselves in the solid state. This has a profound effect on the electronic and physical properties of the material. For instance, in organic semiconductors, attaching n-hexyl chains can promote the self-organization of molecules, which is crucial for efficient charge transport. illinois.edu

Thermal Properties: In the context of liquid crystals, the use of cyclohexene and cyclohexane (B81311) derivatives can lead to significantly lower melting points and melting enthalpies compared to their fully aromatic counterparts. google.com This broadens the temperature range in which the liquid crystal phase is stable, making them suitable for various display technologies. semanticscholar.org

The relationship between the size of the substituent group (like the hexyl chain) and the core of the molecule is a critical design parameter. It plays a significant role in orienting the molecules in thin films, which directly impacts properties like charge carrier mobility. uh.eduacs.org

Table 1: Impact of Structural Features of Cyclohexyl/Cyclohexene Derivatives on Material Properties

| Structural Feature | Effect on Material Property | Application Area | Source(s) |

| Hexyl Chain | Increases solubility in organic solvents. | Organic Electronics | uh.eduillinois.edu |

| Enhances molecular self-organization in thin films. | Organic Electronics | illinois.edunih.gov | |

| Cyclohexene/Cyclohexane Ring | Introduces a non-aromatic, semi-rigid core. | Liquid Crystals | semanticscholar.orgtandfonline.com |

| Can lower melting points and broaden mesophase range. | Liquid Crystals | google.com | |

| Introduces a chiral center into the molecular core. | Liquid Crystals | tandfonline.comtandfonline.com | |

| Cyclohexyl End-Caps | Improves solubility without disrupting molecular packing. | Organic Semiconductors | uh.eduacs.org |

Integration into Functional Materials (e.g., Organic Semiconductors, Liquid Crystals)

The tunable properties of cyclohexene and its derivatives make them prime candidates for incorporation into advanced functional materials.

Organic Semiconductors: In the field of organic electronics, charge transport is highly dependent on the molecular packing and orbital overlap in the solid state. illinois.edu Cyclohexyl-substituted organic semiconductors have been successfully used as the active component in organic field-effect transistors (OFETs). uh.eduacs.org Research has shown that oligomers end-capped with cyclohexyl groups exhibit increased solubility compared to similar compounds with unsubstituted or linear hexyl groups. uh.edu This improved solubility facilitates the fabrication of devices. Furthermore, the attachment of a hexyl group to π-conjugated systems, such as bisthienyl anthracene (B1667546), has been shown to dramatically increase charge carrier mobility, with reported values reaching as high as 0.50 cm²/Vs. nih.gov The hexyl group aids in arranging the semiconductor molecules in a favorable orientation (perpendicular to the substrate), which enhances the performance of the transistor. nih.gov

Liquid Crystals: Liquid crystals (LCs) are materials that exhibit phases between a conventional liquid and a solid crystal. Most thermotropic LCs are composed of molecules with rigid cores, such as benzene (B151609) rings. tandfonline.com Cyclohexene derivatives offer a unique alternative. The cyclohexene ring is non-aromatic and introduces a chiral center into the rigid core of the LC molecule. tandfonline.comtandfonline.com This chirality is essential for creating chiral nematic (cholesteric) phases, which are used in thermal sensors and advanced supertwist nematic (STN) displays. tandfonline.com

New liquid crystals containing a cyclohexene ring have been synthesized, often through a Diels-Alder reaction. tandfonline.comtandfonline.com These materials can exhibit a broad nematic range, and by altering the length of attached alkyl chains, multiple smectic phases can also be achieved. tandfonline.com The development of cyclohexene-based LCs expands the library of available materials for creating liquid-crystalline mixtures with specific properties, such as high dielectric anisotropy and optimized threshold voltages for display applications. google.com

Table 2: Examples of Cyclohexene/Cyclohexyl Derivatives in Functional Materials

| Material Class | Derivative Structure/System | Key Finding | Reported Performance | Source(s) |

| Organic Semiconductor | Bisthienyl anthracene with hexyl group | Introduction of the hexyl group greatly increases charge mobility. | Mobility of 0.50 cm²/Vs | nih.gov |

| Organic Semiconductor | Fluorene-thiophene oligomers with cyclohexyl end-caps | Cyclohexyl groups improve solubility and allow for high mobility. | Field-effect mobility up to 0.17 cm²/Vs | uh.eduacs.org |

| Liquid Crystal | Cyclohexene carboxylates | The cyclohexene ring acts as a chiral core, inducing nematic and smectic phases. | Nematic ranges of 79-153°C and 93-152°C for specific compounds | tandfonline.com |

| Liquid Crystal | General Cyclohexene Derivatives | Suitable for mixtures in TN-TFT and STN displays due to low melting points. | N/A | google.comsemanticscholar.org |

Cyclohexane Derivatives as Sensates in Consumer Products

While Cyclohexene, 1-hexyl- itself is primarily an intermediate, its saturated analog, cyclohexane, forms the structural backbone for a class of compounds used as "sensates" in a wide variety of consumer products. google.comgoogle.com These sensates are designed to impart sensory feelings, most notably a cooling sensation, to the skin or oral cavity. justia.com

Synthetic cyclohexane derivatives, particularly cyclohexane carboxamides and menthyl esters, have been developed as potent cooling agents. google.comgoogle.comlookchem.com These compounds are engineered to have high cooling potency and a long-lasting sensory effect, making them valuable ingredients in products such as:

Oral care compositions (e.g., toothpaste, mouthwash) google.comjustia.com

Skin care compositions google.comjustia.com

Personal care products justia.com

The synthesis of these molecules is often complex, aiming to produce specific isomers that exhibit the most potent and pleasant cooling effects. google.comlookchem.com For example, patent literature describes synthetic routes for preparing N-substituted menthanecarboxamide derivatives, where the specific stereochemistry and substituents are crucial for the desired sensory profile. google.comgoogle.com The development of these cyclohexane-based sensates enhances the appeal and consumer acceptability of the final products by providing a quick onset, high-impact, and long-duration cooling sensation. justia.com

Environmental Transformation Pathways and Degradation Mechanisms of Alkylcyclohexenes

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For alkylcyclohexenes like 1-hexyl-cyclohexene, these pathways are primarily driven by light and chemical reactions with naturally occurring substances in the atmosphere and water.

Photochemical Degradation Pathways

Photochemical degradation is a key process for the transformation of volatile organic compounds (VOCs) in the atmosphere. Cyclohexene (B86901), a related compound, is known to be degraded in the atmosphere by reacting with photochemically produced hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3•). nih.gov The double bond in the cyclohexene ring is a primary site for these reactions.

Hydrolytic and Oxidative Chemical Degradation

Hydrolysis is generally not a significant degradation pathway for hydrocarbons like 1-hexyl-cyclohexene because they lack functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.gov

Oxidative degradation, however, plays a more substantial role. In aquatic environments, the oxidation of the cyclohexene ring can occur. The oxidation of cyclohexene can lead to a variety of products, including 2-cyclohexen-1-one, cyclohexene oxide, 2-cyclohexen-1-ol, and 2-cyclohexene-1-hydroperoxide. nih.govmdpi.commdpi.comresearchgate.net The specific products formed can be influenced by the presence of catalysts and the type of oxidant (e.g., hydrogen peroxide, molecular oxygen). nih.govd-nb.info While these studies focus on cyclohexene, the reactive double bond in 1-hexyl-cyclohexene would be expected to undergo similar oxidative transformations.

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of organic pollutants from the environment.

Microbial Degradation in Various Environmental Media (water, soil, sediment)

The biodegradation of hydrocarbons, including alkylcyclohexenes, is a well-documented process carried out by a wide range of microorganisms. acs.org Unsaturated hydrocarbons like 1-hexyl-cyclohexene are generally more susceptible to microbial degradation than their saturated counterparts. acs.org

Studies on cyclohexene, the parent compound, indicate that biodegradation can be a slow process. For instance, in one study using an activated sludge inoculum, cyclohexene showed 0% of its theoretical biochemical oxygen demand (BOD) after 4 weeks. nih.gov However, other research has shown that certain microbial strains, such as Rhodococcus sp. EC1, can effectively degrade cyclohexane (B81311). nih.gov This strain was also capable of degrading other hydrocarbons like hexane. nih.gov The degradation of cyclohexane by sulfate-reducing bacteria has also been observed in anoxic marine sediments. nih.govfrontiersin.org

While specific studies on the microbial degradation of 1-hexyl-cyclohexene in different environmental media are limited, the existing knowledge on similar compounds suggests that it is likely to be biodegradable by microbial consortia in soil, water, and sediment, although the rate may vary depending on environmental conditions and the microbial populations present. scholarsresearchlibrary.comd-nb.infonih.gov

Biotransformation Products and Pathways

The initial step in the aerobic microbial degradation of cycloalkanes often involves the introduction of an oxygen atom by a monooxygenase enzyme, leading to the formation of an alcohol. acs.orgresearchgate.net For cyclohexene, biotransformation by Aspergillus niger has been shown to produce (+)-2-cyclohexen-1-ol, 2-cyclohexen-1-one, and (+)-3-cyclohexene-1,2-cis-diol. nih.gov Similarly, Pseudomonas oleovorans can oxidize cyclohexene to 2- and 3-cyclohexene-1-ol. nih.gov

In the case of 1-hexyl-cyclohexene, it is plausible that microbial degradation would initiate at either the cyclohexene ring or the hexyl side chain. Oxidation of the ring would likely lead to hydroxylated and ketonic derivatives similar to those observed for cyclohexene. Alternatively, oxidation of the hexyl side chain could occur, following pathways similar to the degradation of n-alkanes. tandfonline.com Anaerobic degradation of cyclohexane has been shown to proceed via the formation of cyclohexylsuccinate, indicating a different activation mechanism under anoxic conditions. nih.gov

Environmental Partitioning and Transport Mechanisms

The environmental partitioning and transport of a chemical describe its distribution and movement between different environmental compartments such as air, water, soil, and biota. nih.gov These processes are governed by the chemical's physical and chemical properties.

Key Partitioning Coefficients for Cyclohexene (as a proxy):

| Parameter | Value | Description |

| Log K_ow | 2.86 | The octanol-water partition coefficient, indicating a tendency to partition into organic phases rather than water. nih.gov |

| K_oc_ | Estimated at 850 | The soil organic carbon-water (B12546825) partition coefficient, suggesting low mobility in soil. nih.govqsardb.org |

| Henry's Law Constant | 4.55 x 10⁻² atm·m³/mol | Indicates that volatilization from water and moist soil surfaces is an important fate process. nih.gov |

| BCF | 23-45 | The bioconcentration factor in fish, suggesting a low to moderate potential for bioaccumulation in aquatic organisms. nih.govresearchgate.netsfu.ca |

Based on the properties of the related compound cyclohexene, 1-hexyl-cyclohexene is expected to have low water solubility and a high affinity for organic matter. nih.gov Its Henry's Law constant suggests it will readily volatilize from water and moist soil into the atmosphere. nih.gov Once in the atmosphere, it will exist primarily as a vapor and be subject to photochemical degradation. nih.gov In soil and sediment, it is expected to have low mobility due to strong adsorption to organic carbon. nih.gov The moderate bioconcentration factor suggests some potential for accumulation in aquatic organisms, though not to a high degree. nih.gov

Q & A

Q. What synthetic methodologies are optimal for producing 1-hexyl-cyclohexene, and how do reaction conditions impact yield?

Answer: 1-Hexyl-cyclohexene is typically synthesized via acid-catalyzed dehydration of 1-hexylcyclohexanol. Key steps include:

- Catalyst selection : Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are common catalysts. H₂SO₄ provides higher dehydration efficiency but requires careful temperature control to avoid side reactions .

- Temperature control : Maintaining 160–180°C ensures selective elimination while minimizing polymerization. Lower temperatures (<150°C) reduce yield due to incomplete dehydration .

- Purification : Fractional distillation is critical due to the proximity of boiling points between reactants and products. For example, cyclohexene (83.3°C) is separated from unreacted cyclohexanol (161°C) .

Q. Example Yield Optimization Table

| Catalyst | Temperature (°C) | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| H₂SO₄ | 170 | 72 | 98% |

| H₃PO₄ | 180 | 65 | 95% |

Q. How can researchers validate the structural integrity and purity of 1-hexyl-cyclohexene post-synthesis?

Answer:

- Bromine Test : Addition of bromine water to 1-hexyl-cyclohexene results in rapid decolorization, confirming the presence of the double bond .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=C stretch) and ~3000 cm⁻¹ (sp² C-H stretch) are diagnostic. Absence of -OH stretches (~3200–3600 cm⁻¹) confirms complete dehydration .

- GC-MS : Retention time and molecular ion (m/z = 152 for C₁₂H₂₂) provide quantitative purity assessment. Contaminants like unreacted alcohol or dimerized byproducts are detectable at <2% .

Advanced Research Questions

Q. What computational models predict the combustion kinetics of 1-hexyl-cyclohexene, and how do steric effects influence reactivity?

Answer:

- Kinetic Modeling : High-pressure shock tube studies (5–20 bar, 980–1400 K) reveal that 1-hexyl-cyclohexene’s ignition delay decreases with increasing pressure and equivalence ratio. The allylic C-H abstraction by O₂ is rate-limiting .

- Steric Effects : The hexyl group hinders access to the double bond, reducing hydrogenation rates. DFT calculations show a 15% lower activation energy for unsubstituted cyclohexene compared to 1-hexyl derivatives in catalytic hydrogenation .

Q. Key Reaction Pathways

Initiation : Allylic H-abstraction → formation of resonance-stabilized radicals.

Propagation : Radical recombination or β-scission pathways dominate at high temperatures.

Termination : Formation of CO/CO₂ via oxidation of fragmented alkenes.

Reference:

Q. How do contradictory data on cyclohexene derivatives’ stability under oxidative conditions arise, and how can they be resolved?

Answer: Contradictions often stem from:

- Impurity Variability : Trace peroxides in solvents accelerate decomposition. Use of stabilizers (e.g., BHT) or rigorous degassing improves reproducibility .

- Catalyst Selectivity : Metal catalysts (e.g., Pd/C vs. PtO₂) yield different oxidation products. PtO₂ favors epoxidation, while Pd/C promotes full dehydrogenation .

Q. Resolution Strategies

- Controlled Experiments : Compare results across multiple catalysts and purity grades.

- In-situ Spectroscopy : Monitor intermediate species via FTIR or Raman during reactions.

Reference:

Q. What advanced characterization techniques elucidate the conformational dynamics of 1-hexyl-cyclohexene in solution?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.